

in vitro evaluation of novel compounds from "2-Amino-5-bromo-4-methylpyrimidine"

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Compound of Interest

Compound Name: 2-Amino-5-bromo-4-methylpyrimidine

Cat. No.: B102953

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In Vitro Evaluation of Novel Pyrimidine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of a novel series of compounds derived from "2-Amino-5-bromo-4-methylpyrimidine." The objective is to evaluate their potential as therapeutic agents by assessing their cytotoxic effects against cancer cell lines and their inhibitory activity against key enzymes involved in disease progression. The data presented herein is intended to guide further preclinical development.

Compound Library

A series of novel pyrimidine derivatives, designated CMPD1, CMPD2, and CMPD3, were synthesized from the starting material **2-Amino-5-bromo-4-methylpyrimidine**. These compounds were designed to explore the structure-activity relationship (SAR) of the pyrimidine scaffold in oncology and enzyme inhibition contexts. For comparative purposes, Sorafenib, a known multi-kinase inhibitor, and D-saccharic acid 1,4-lactone, a known β -glucuronidase inhibitor, were used as positive controls.

Comparative In Vitro Efficacy

The in vitro activities of the novel compounds were assessed through cytotoxicity screening and enzyme inhibition assays. The results are summarized below.

Table 1: Cytotoxicity of Novel Pyrimidine Derivatives against Human Cancer Cell Lines

Compound	HCT-116 (Colon Cancer) IC50 (μM)	MCF-7 (Breast Cancer) IC50 (μM)
CMPD1	8.5 ± 0.4	10.2 ± 0.6
CMPD2	1.2 ± 0.1	1.6 ± 0.2
CMPD3	25.1 ± 1.3	32.8 ± 1.9
Sorafenib (Control)	8.9 ± 0.5[1]	11.8 ± 0.7[1]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Enzyme Inhibitory Activity of Novel Pyrimidine Derivatives

Compound	VEGFR-2 Inhibition IC50 (nM)	β-glucuronidase Inhibition IC50 (μM)
CMPD1	150 ± 8	> 100
CMPD2	22 ± 1.5	5.1 ± 0.3
CMPD3	> 1000	85.4 ± 4.2
Sorafenib (Control)	25 ± 2	N/A
D-saccharic acid 1,4-lactone (Control)	N/A	45.7 ± 2.2[2][3]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data are presented as mean ± standard deviation from three independent experiments. N/A indicates not applicable.

Experimental Protocols

Cell Viability (MTT) Assay

This assay determines the cytotoxic potential of the novel compounds by measuring the metabolic activity of cells, which is an indicator of cell viability.^{[4][5]}

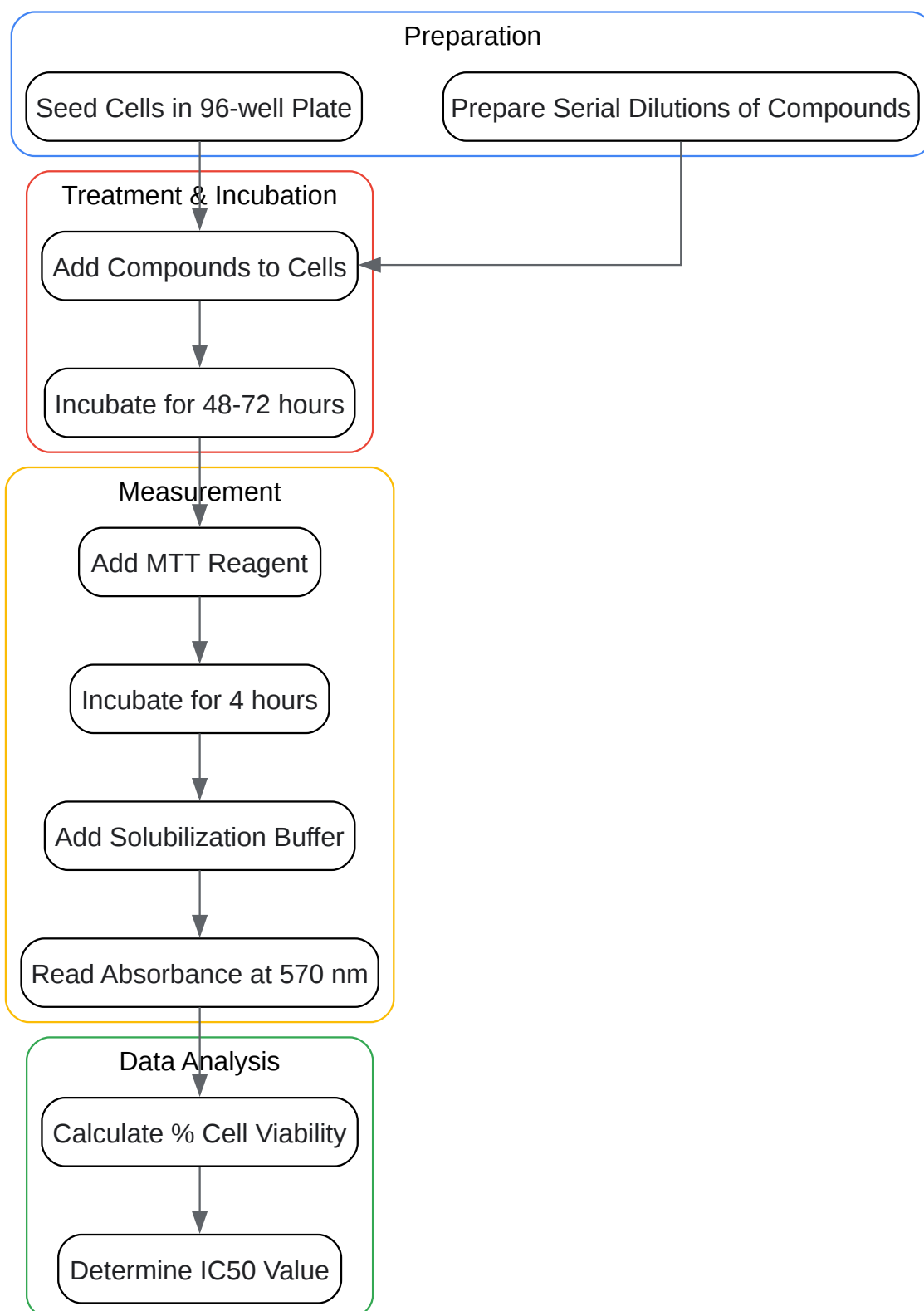
Materials:

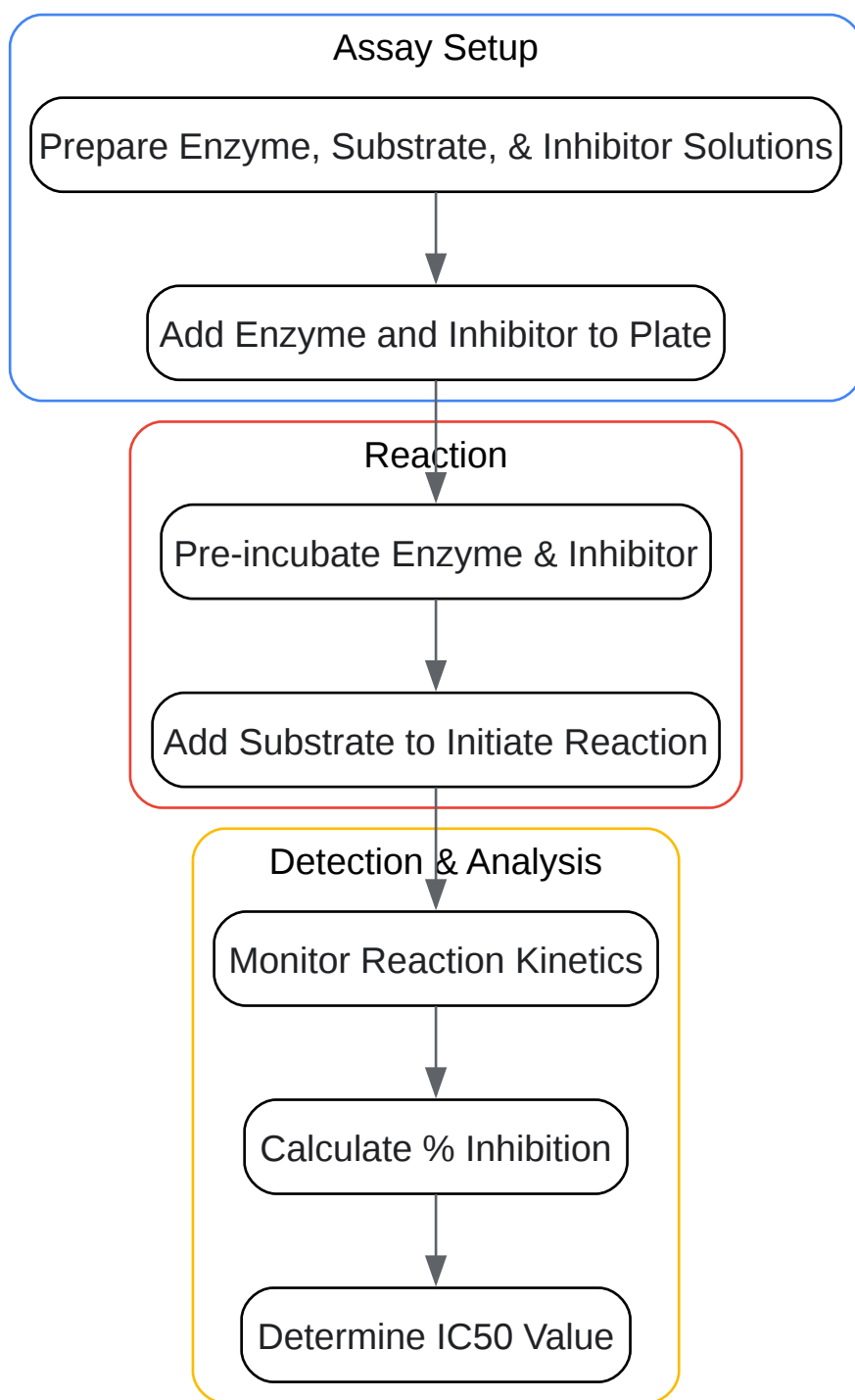
- Human cancer cell lines (HCT-116 and MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

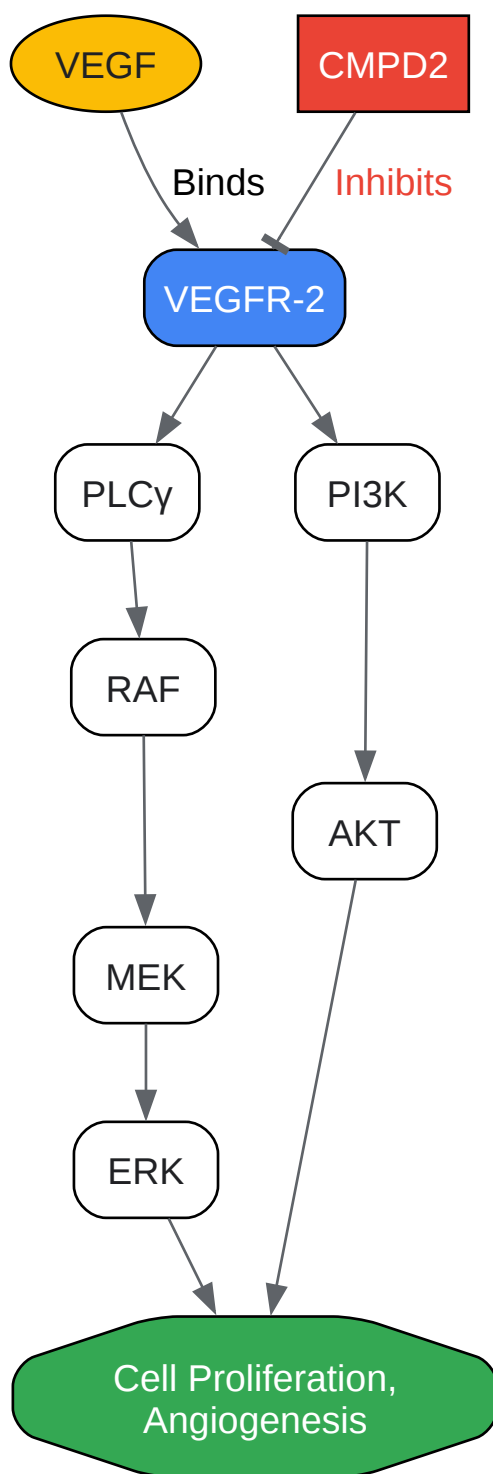
Procedure:

- **Cell Seeding:** Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The novel compounds are serially diluted in culture medium to various concentrations. The old medium is removed from the wells, and 100 μ L of the compound-containing medium is added. Control wells contain medium with vehicle (e.g., DMSO) only.
- **Incubation:** The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

- **MTT Addition:** After incubation, 10 μ L of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.^[5]
- **Formazan Solubilization:** The medium is carefully removed, and 100 μ L of solubilization buffer is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.







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